1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol
Description
1,1,1-Trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol is a fluorinated small molecule featuring a trifluoromethyl group, a hydroxyl group at the propan-2-ol position, and a sulfur-linked 1-phenylimidazole moiety. The phenylimidazole group enhances lipophilicity, which may influence membrane permeability, while the sulfanyl linker could modulate electronic interactions with biological targets .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS/c13-12(14,15)10(18)8-19-11-16-6-7-17(11)9-4-2-1-3-5-9/h1-7,10,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISLHZMNGGNABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with 1,1,1-trifluoro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-one.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of analogous compounds:
Physicochemical Properties
- Molecular Weight : rac-6’s brominated structure (~599.8 g/mol) exceeds typical drug-like thresholds, whereas the pyrimidine analog (238.23 g/mol) aligns better with Lipinski’s rules .
Biological Activity
1,1,1-Trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol (CAS: 478045-99-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H11F3N2OS, with a molecular weight of 288.29 g/mol. The trifluoromethyl group and the imidazole moiety contribute to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with imidazole structures have shown efficacy against various bacterial strains, particularly mycobacteria. The mechanism often involves inhibition of specific transport proteins like MmpL3, which is crucial for mycobacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.05 | M. avium |
| Compound B | 0.25 | M. xenopi |
| 1,1,1-Trifluoro... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are essential to determine the safety profile of new compounds. In vitro studies have reported low toxicity levels for similar imidazole-containing compounds against human cell lines, indicating a favorable selectivity index (SI) that suggests potential therapeutic applications without significant adverse effects on human cells .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Cell Wall Synthesis : By targeting MmpL3 and other essential proteins in mycobacterial cells.
- Modulation of Enzyme Activity : Potential interference with key metabolic enzymes involved in bacterial survival.
Case Study 1: Efficacy Against Mycobacterial Infections
A study involving the administration of imidazole derivatives demonstrated significant reductions in mycobacterial load in infected mouse models. The compound's ability to penetrate macrophages was noted as a critical factor in its efficacy .
Case Study 2: Safety Profile Assessment
In another investigation, the cytotoxic effects were evaluated using THP-1 human monocyte-derived macrophages. The results indicated that the compound exhibited minimal cytotoxicity even at high concentrations (up to 50 µM), reinforcing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
